REACTION_CXSMILES
|
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 20 mm from the inlet at the initial stage
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
500 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 20 mm from the inlet at the initial stage
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
500 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 20 mm from the inlet at the initial stage
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
500 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 20 mm from the inlet at the initial stage
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
500 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1OC1.C(CN)O.[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ethanolamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoethanolamine diethanolamine triethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction over the length of about 20 mm from the inlet at the initial stage
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Reaction Time |
500 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |